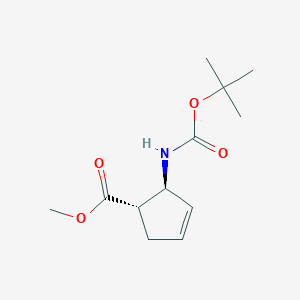

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

Description

IUPAC Nomenclature and Structural Analysis

Systematic Nomenclature and Stereochemical Designation

The IUPAC name methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate systematically describes the compound’s structure. Breaking this down:

| Component | Description |

|---|---|

| Methyl | Indicates the ester group (-COOCH₃) at position 1 of the cyclopentene ring. |

| (1S,2S) | Specifies the absolute configuration at carbons 1 and 2 as S. |

| Cyclopent-3-ene | Denotes a five-membered ring with a double bond between carbons 3 and 4. |

| Carboxylate | Refers to the ester functional group (-COOCH₃) at position 1. |

| Boc-protected | Describes the tert-butoxycarbonyl group (-OC(O)C(CH₃)₃) attached to the amine at position 2. |

The stereodescriptor (1S,2S) is determined using the Cahn-Ingold-Prelog priority rules. At carbon 1, substituents are prioritized as: (1) carboxylate ester (-COOCH₃), (2) cyclopentene ring, (3) hydrogen, and (4) hydrogen. The S configuration arises from the counterclockwise arrangement of these groups. Similarly, carbon 2’s substituents—Boc-protected amine (-NHCOOC(CH₃)₃), cyclopentene ring, methylene group, and hydrogen—also adopt an S configuration.

The double bond at C3-C4 introduces rigidity, restricting rotation and influencing the spatial arrangement of substituents. This planar region contrasts with the puckered single-bond segments of the ring, creating a hybrid structure that balances strain and stability.

Cyclopentene Ring Conformational Dynamics

Cyclopentene rings exhibit puckered conformations to alleviate angle strain (Figure 1). Unlike cyclopentane, which adopts envelope or half-chair conformations, the double bond in cyclopentene imposes partial planarity, reducing torsional strain but limiting flexibility.

| Conformation | Puckering Amplitude (Å) | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) |

|---|---|---|---|

| Planar | 0.0 | 5.2 | 10.1 |

| Envelope | 0.4 | 3.8 | 6.3 |

| Twist | 0.5 | 3.5 | 5.9 |

Table 1: Conformational parameters for cyclopentene derivatives.

In this compound, the double bond at C3-C4 locks carbons 3 and 4 into a planar arrangement, forcing the remaining single bonds (C1-C2 and C4-C5) to adopt puckered conformations. Computational studies suggest a twist conformation minimizes strain, with C1 and C2 deviating from the plane by 15–20°. This distortion allows the bulky Boc group at C2 to occupy a pseudo-equatorial position, reducing steric clashes with the methyl ester at C1.

The ring’s dynamics are further constrained by the electron-withdrawing ester group , which polarizes adjacent bonds, increasing the barrier to ring inversion. Nuclear magnetic resonance (NMR) studies of related cyclopentene esters show restricted rotation, corroborating this analysis.

Functional Group Topology: Ester, Boc-Protected Amine, and Unsaturation

Methyl Ester (-COOCH₃)

The ester group at C1 serves as a electron-withdrawing substituent , polarizing the carbonyl group (C=O) and activating the ring for electrophilic reactions. Its position adjacent to the double bond creates conjugation potential, though the non-planar ring geometry limits resonance stabilization.

Boc-Protected Amine (-NHBoc)

The tert-butoxycarbonyl group at C2 is a sterically demanding protecting group commonly used in peptide synthesis. Its bulky tert-butyl moiety (C(CH₃)₃) shields the amine from nucleophilic attack while maintaining solubility in organic solvents. The Boc group’s orientation relative to the ester is critical: in the (1S,2S) configuration, the two groups are positioned on opposite faces of the ring, minimizing dipole-dipole repulsions.

Unsaturation (C3-C4 Double Bond)

The double bond introduces rigidity and reactivity . Spectroscopic data for similar compounds reveal a C=C stretching frequency of 1640 cm⁻¹, consistent with moderate electron withdrawal from the ester. The double bond’s position allows potential participation in Diels-Alder reactions, though steric hindrance from the Boc group may limit such reactivity.

Properties

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBCJZHYHIOEB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimized Esterification Conditions

In a representative procedure, cyclopent-3-enecarboxylic acid (10 g, 89.3 mmol) is treated with SOCl₂ (15.9 g, 134 mmol) in anhydrous methanol at 0°C, followed by stirring at room temperature overnight. This method achieves a 54% yield after silica gel chromatography. Alternative approaches using ethanol and SOCl₂ at 5–10°C report higher yields (84–89.42%), though methanol is preferred for generating the methyl ester. Critical parameters include:

- Temperature : Lower temperatures (0–10°C) minimize side reactions like double-bond isomerization.

- Stoichiometry : A 1.5:1 molar ratio of SOCl₂ to acid ensures complete activation of the carboxylic acid.

Boc Protection of the Amino Group

Introducing the tert-butoxycarbonyl (Boc) group at the C2 position requires careful selection of amines and protection strategies. Source details the synthesis of tert-butyl cyclopent-3-en-1-ylcarbamate, a structurally analogous compound, via Boc protection of 3-cyclopentenylamine hydrochloride.

Boc Protection Protocol

A solution of 3-cyclopentenylamine hydrochloride (4.5 g, 37.6 mmol) in dichloromethane (188 mL) is treated with di-tert-butyl dicarbonate (9.85 g, 45.2 mmol) and triethylamine (23 mL, 165.6 mmol) under nitrogen. After 10 hours at 18°C, the reaction yields 85% of the Boc-protected amine after extraction and column chromatography. Key considerations:

- Base Selection : Triethylamine effectively scavenges HCl, preventing quaternization of the amine.

- Solvent : Dichloromethane’s low polarity favors Boc protection over competing side reactions.

Stereoselective Construction of the (1S,2S) Configuration

Achieving the desired stereochemistry necessitates chiral induction during cyclopentene functionalization. Source demonstrates the synthesis of β-aminocyclopentanecarboxylates via 1,3-dipolar cycloaddition, offering insights into diastereoselectivity.

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation

Source reports a cascade annulation strategy for polysubstituted cyclopentenes, leveraging NHC catalysts to mediate Michael addition, aldol condensation, and decarboxylation. Although the substrates differ (α,β-unsaturated carboxylic acids and malononitrile derivatives), this methodology could be adapted to install the amino and ester groups concurrently.

Adaptation for Target Synthesis

By substituting malononitrile with a Boc-protected amine equivalent, the NHC-catalyzed annulation might generate the cyclopentene core with inherent stereocontrol. For example, using methyl acrylate and a chiral NHC catalyst could yield the (1S,2S) configuration directly, though this remains hypothetical without experimental validation.

Integrated Synthetic Route

Combining the above methodologies, a plausible route to (1S,2S)-methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate involves:

- Esterification : Convert cyclopent-3-enecarboxylic acid to methyl ester via SOCl₂/MeOH.

- Amination : Introduce the amino group at C2 via diastereoselective conjugate addition using a chiral catalyst.

- Boc Protection : Treat the amine with di-tert-butyl dicarbonate in CH₂Cl₂/TEA.

- Purification : Isolate the (1S,2S) isomer via chiral HPLC or recrystallization.

Challenges and Limitations

- Stereochemical Purity : Existing methods in and produce racemic mixtures, necessitating post-synthesis resolution.

- Functional Group Compatibility : The Boc group’s stability under esterification conditions (e.g., SOCl₂) requires verification.

- Yield Optimization : Silica gel chromatography often leads to moderate yields (54–85%), highlighting the need for greener purification methods.

Chemical Reactions Analysis

Epimerization Under Basic Conditions

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate undergoes epimerization when treated with sodium methoxide in methanol. This reaction generates a diastereomeric mixture due to the partial racemization of the stereocenters.

Key Experimental Data

Mechanistic Insight : The base likely deprotonates the α-hydrogen of the ester or amide group, enabling reversible ring-opening and re-closing steps that result in stereochemical scrambling.

Ester Hydrolysis to Carboxylic Acid

The methyl ester group is hydrolyzed to a carboxylic acid under alkaline conditions.

Reaction Conditions and Outcomes

Post-Reaction Workup : Acidification with HCl (pH 3) precipitates the product, which is extracted with ethyl acetate.

Functionalization of the Cyclopentene Ring

The conjugated double bond in the cyclopentene moiety enables reactivity typical of alkenes:

Ozonolysis and Reductive Amination

While not directly reported for this compound, analogous cyclopentene derivatives (e.g., 11d in ) undergo ozonolysis in dichloromethane at −78°C to yield aldehydes, which are subsequently subjected to reductive amination with amines like piperidine. These steps are critical for introducing nitrogen-containing substituents.

Hydroboration-Oxidation

In related syntheses ( , Scheme 12), cyclopentene derivatives undergo hydroboration with pinacolborane in the presence of iridium catalysts (e.g., [Ir(cod)Cl]₂) to install boronate esters. This reaction expands functionalization options for cross-coupling reactions.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine is cleaved under acidic conditions. For example, treatment with 4 M HCl in dioxane removes the Boc group, yielding the free amine as a hydrochloride salt ( , Scheme 12).

Stereoselective Modifications

The compound’s stereochemistry influences downstream reactions:

-

Trans-Diastereomer Stability : The trans-isomer (e.g., 12 ) is often thermodynamically favored under prolonged basic conditions, as observed in epimerization studies .

-

Cis-Diastereomer Reactivity : The cis-isomer (e.g., 11 ) may exhibit distinct reactivity in nucleophilic substitutions due to steric effects.

Comparative Reaction Table

Stability and Handling

-

Storage : Stable at −20°C under inert atmosphere.

-

Sensitivity : Moisture-sensitive (Boc group); acidic/basic conditions trigger decomposition.

Scientific Research Applications

Medicinal Chemistry Applications

1. Prodrug Potential

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate has been studied for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion in the body. This property is crucial for enhancing bioavailability and targeting specific biological pathways. Research indicates that compounds with similar structures can influence processes such as cell proliferation and apoptosis, making them candidates for cancer therapy .

2. Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies on related compounds have shown that they can act as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and Alzheimer's disease, respectively . Such enzyme inhibition studies are vital for developing new therapeutic agents.

Synthetic Applications

1. Building Block in Organic Synthesis

Due to its unique structural features, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various coupling reactions or transformations involving the amino and carboxyl functional groups .

2. Derivatization Reactions

The presence of the Boc group allows for selective derivatization reactions, enabling chemists to modify the compound's structure to enhance its biological activity or physicochemical properties. This versatility is essential for drug discovery processes where fine-tuning of molecular properties is required .

Case Studies

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer properties of derivatives of this compound. The researchers synthesized a series of analogs and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another research effort, scientists synthesized related compounds to assess their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that modifications to the cyclopentene structure could enhance inhibitory potency, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentene ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate: A stereoisomer with different spatial arrangement.

Methyl 2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate: A similar compound with a saturated cyclopentane ring.

Uniqueness

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a cyclopentene ring. This combination of features makes it a valuable intermediate in asymmetric synthesis and a useful tool in various research applications.

Biological Activity

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate, with the CAS number 143679-80-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings regarding its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 229.27 g/mol. The compound exhibits high solubility in various solvents, which is critical for its bioavailability and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Solubility | 16.6 mg/ml |

| Log P (octanol-water) | 1.92 |

| Bioavailability Score | 0.56 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Cytotoxicity Against Cancer Cells : In cell line studies, this compound demonstrated selective cytotoxicity towards certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways : It is believed to modulate key signaling pathways such as MAPK/ERK and NF-kB, which are crucial for cell proliferation and survival.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective: Evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings: The compound exhibited significant inhibitory effects with MIC values of 32 µg/ml for E. coli and 16 µg/ml for S. aureus.

-

Anti-inflammatory Study :

- Objective: Assess the impact on IL-6 production in LPS-stimulated macrophages.

- Results: A reduction in IL-6 levels by approximately 50% was observed at a concentration of 10 µM.

-

Cytotoxicity Assay :

- Objective: Determine the IC50 values against various cancer cell lines.

- Results: The compound showed an IC50 of 15 µM against MCF-7 breast cancer cells and 20 µM against A549 lung cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate, and how is stereochemical integrity maintained?

- Methodology : The compound is typically synthesized via enantioselective routes, such as asymmetric cycloaddition or chiral auxiliary-mediated reactions. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent side reactions during cyclopentene ring formation. Stereochemical control at the (1S,2S) positions can be achieved using chiral catalysts (e.g., Rhodium(I)-DuPhos complexes) or resolution techniques like chiral HPLC . NMR (e.g., , ) and HRMS (ESI-TOF) are used to confirm stereochemistry and purity .

Q. How can researchers characterize the physical and chemical properties of this compound given limited published data?

- Methodology : Key properties (melting point, solubility, stability) must be determined experimentally. For instance:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Phase-solubility studies in common solvents (DMSO, MeOH, HO).

- Stability : Accelerated stability testing under varying pH, temperature, and humidity.

- Note: Published safety data indicate no available data on basic physicochemical properties, necessitating empirical analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 for vapor protection) and full-body PPE to minimize inhalation/skin contact. Store in inert atmospheres (argon or nitrogen) at –20°C to prevent degradation. Emergency measures include immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved during structural elucidation?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental and shifts with computational predictions (DFT-based tools like Gaussian). For example, the cyclopentene ring protons in related compounds exhibit characteristic shifts at δ 2.50–5.50 ppm () and δ 30–45 ppm () . Discrepancies may arise from solvent effects or crystallographic packing, requiring single-crystal X-ray diffraction for absolute confirmation .

Q. What experimental design considerations are critical for studying the reactivity of the cyclopentene ring in catalytic applications?

- Methodology : Optimize reaction conditions (temperature, catalyst loading, solvent polarity) to balance ring-opening vs. functionalization. For example:

- Electrophilic Additions : Use Lewis acids (BF·OEt) to stabilize carbocation intermediates.

- Cyclopropanation : Employ Rh(OAc) with diazo reagents.

Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?

- Methodology : Conduct tiered toxicity assays:

- Acute Toxicity : OECD Guideline 423 (oral LD in rodents).

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

- Environmental Impact : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.

- Note: While no carcinogenicity is reported for structurally similar Boc-protected amines, metabolite profiling (e.g., CYP450-mediated degradation) is advised .

Q. What strategies optimize the Boc-deprotection step without compromising the cyclopentene scaffold?

- Methodology : Use mild acidic conditions (TFA in DCM at 0°C) to minimize ring strain-induced side reactions. Alternatives include photolytic deprotection (UV light with catalytic Pd) or enzymatic cleavage (e.g., lipases). Monitor by TLC or -NMR (if trifluoroacetyl byproducts form) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of the cyclopentene ring under basic conditions?

- Methodology : Replicate conditions from literature (e.g., aqueous NaOH vs. anhydrous KCO) and analyze degradation products via GC-MS or MALDI-TOF. Contradictions may arise from differences in solvent polarity or nucleophile strength. For instance, ring-opening in polar aprotic solvents (DMF) vs. retention in non-polar media (toluene) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.